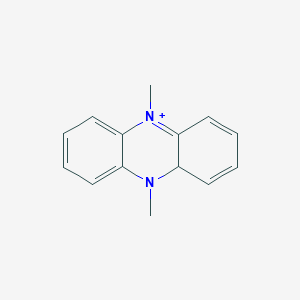

Phenazine, 5,10-dihydro-5,10-dimethyl-

Description

Contemporary Significance of Dihydrophenazine Scaffolds in Research

Dihydrophenazine scaffolds, the reduced form of phenazines, are of particular contemporary significance due to their electron-rich nature and dynamic redox behavior. bohrium.comscilit.com This has led to their exploration in a range of high-performance applications. In the field of organic electronics, their ability to act as efficient electron donors makes them promising components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tcichemicals.com The stability of their radical cations is a key attribute for these applications. bohrium.com

Furthermore, the reversible redox characteristics of dihydrophenazine derivatives have positioned them as superior cathode materials for rechargeable lithium-ion batteries and aqueous redox flow batteries. scilit.comnih.govnih.gov Their incorporation into polymeric structures is being actively investigated to enhance the energy and power density of next-generation energy storage devices. mdpi.comrsc.orgmit.edu The modular nature of the dihydrophenazine framework allows for systematic tuning of redox potentials to meet the demands of specific energy storage systems. nih.gov Beyond materials science, these scaffolds are also finding utility in photoredox catalysis, where their excited-state properties can be harnessed to drive challenging chemical transformations. nih.gov

Fundamental Principles of Electron-Rich Redox-Active Organic Compounds

Electron-rich redox-active organic compounds are molecules that can readily donate one or more electrons, a property governed by their electronic structure. The presence of heteroatoms with lone pairs, such as the nitrogen atoms in the dihydrophenazine core, and electron-donating substituents significantly raises the energy of the highest occupied molecular orbital (HOMO), facilitating electron donation.

Upon oxidation, these compounds form radical cations, and in some cases, can be further oxidized to dications. The stability of these oxidized species is crucial for their practical application and is often enhanced by delocalization of the radical and positive charge over an extended π-conjugated system. nih.gov The redox potential, a measure of the ease of oxidation, can be systematically tuned by modifying the molecular structure. The introduction of electron-donating groups lowers the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. rsc.org This principle of "molecular engineering" allows for the rational design of redox-active molecules with tailored electrochemical properties for specific applications. nih.gov

Detailed Research Findings on Phenazine (B1670421), 5,10-dihydro-5,10-dimethyl-

Phenazine, 5,10-dihydro-5,10-dimethyl- (also known as N,N'-dimethyl-5,10-dihydrophenazine) is a key example of the dihydrophenazine scaffold. Its properties have been a subject of interest in various research contexts.

A one-pot synthesis for 5,10-dialkyl-5,10-dihydrophenazines has been developed, offering an efficient route to this class of compounds. google.com One common laboratory-scale synthesis involves the reduction of phenazine, followed by methylation of the nitrogen atoms. mdpi.com

The structure of Phenazine, 5,10-dihydro-5,10-dimethyl- is non-planar, with a distinct fold along the N-N axis. This "butterfly" conformation is a characteristic feature of dihydrophenazine derivatives.

The electrochemical behavior of N,N'-disubstituted dihydrophenazines has been systematically investigated, revealing reversible one-electron oxidation steps to the corresponding radical cation and dication. researchgate.net This redox activity is central to their application in various technologies.

Below are interactive data tables summarizing some of the key physical and spectral properties of Phenazine, 5,10-dihydro-5,10-dimethyl- .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 15546-75-5 | nih.gov |

| Molecular Formula | C₁₄H₁₄N₂ | nih.gov |

| Molecular Weight | 210.27 g/mol | nih.gov |

| Melting Point | 152-155 °C | tcichemicals.comchemicalbook.com |

| Appearance | White to light yellow crystalline powder | tcichemicals.com |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data | Source |

| ATR-IR | Available | nih.gov |

| UV-Vis (in Methanol) | λmax at 350 nm | bohrium.comscilit.com |

| 1H NMR | Data available | |

| 13C NMR | Data available |

Table 3: Crystallographic Data

| Parameter | Value | Source |

| CCDC Number | 185376 | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 9.98 | |

| b (Å) | 13.01 | |

| c (Å) | 8.64 | |

| α (°) | 90 | |

| β (°) | 108.8 | |

| γ (°) | 90 |

Structure

3D Structure

Properties

Molecular Formula |

C14H15N2+ |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

5,10-dimethyl-4aH-phenazin-10-ium |

InChI |

InChI=1S/C14H15N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-11H,1-2H3/q+1 |

InChI Key |

DEZPFHQRXNAKIN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2C=CC=CC2=[N+](C3=CC=CC=C31)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,10 Dihydro 5,10 Dimethylphenazine and Its Analogues

Reductive Methylation Strategies for Phenazine (B1670421) Derivatives

A common route to 5,10-dihydro-5,10-dimethylphenazine (B96816) involves a two-stage process: first, the synthesis of the phenazine or 5,10-dihydrophenazine (B1199026) core, followed by N-alkylation. This approach allows for the stepwise introduction of substituents onto the nitrogen atoms.

Multi-step syntheses typically begin with the formation of 5,10-dihydrophenazine from precursors like phenazine. One documented method involves the reduction of phenazine using sodium dithionite in an ethanol solution, followed by filtration and washing to yield the dihydrophenazine intermediate mdpi.com.

The subsequent methylation step to form 5,10-dihydro-5,10-dimethylphenazine can be carried out by treating the 5,10-dihydrophenazine intermediate with a methylating agent. A specific protocol involves reacting the wet filter cake of 5,10-dihydrophenazine with methyl iodide in acetonitrile (B52724), in the presence of sodium dithionite, sodium carbonate, and methyltributylammonium chloride as a phase-transfer catalyst google.com. The reaction is heated to reflux at approximately 40-70°C overnight google.com. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases, thereby improving efficiency.

Table 1: Example Multi-Step Protocol for 5,10-Dihydro-5,10-dimethylphenazine

| Step | Reactants | Reagents & Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Reduction | Phenazine | Sodium Dithionite, Ethanol, Deionized Water | Reflux, then cool to room temperature | 5,10-Dihydrophenazine mdpi.com |

| 2. Methylation | 5,10-Dihydrophenazine | Methyl Iodide, Sodium Dithionite, Sodium Carbonate, Methyltributylammonium Chloride, Acetonitrile | Reflux (40-70°C), overnight | 5,10-Dihydro-5,10-dimethylphenazine google.com |

Optimizing reaction conditions is paramount for maximizing the yield and purity of 5,10-dihydro-5,10-dimethylphenazine. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents scielo.br.

In the initial synthesis of the dihydrophenazine precursor from catechol and o-phenylenediamine, reaction temperatures are generally kept above 100°C, preferably above 150°C, but below 250°C to achieve an acceptable reaction rate without significant degradation google.com. The solvent choice is also critical; water-soluble or water-miscible solvents are highly preferred google.com. For instance, using ethylene glycol and maintaining a temperature of around 210°C for approximately 60 hours has been shown to drive the reaction to near completion google.com.

One-Pot Synthetic Approaches to Dihydrophenazine Systems

To improve efficiency and reduce waste, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates, offering a more streamlined and economical route to dihydrophenazine derivatives google.comnih.gov.

Palladium catalysis has emerged as an effective tool for constructing 5,10-diaryl-dihydrophenazines. An efficient method utilizes a Pd(0)-mediated cross-coupling reaction researchgate.net. This approach is a powerful way to form the C-N bonds necessary for the dihydrophenazine core and for attaching aryl groups to the nitrogen atoms. Palladium-catalyzed C-H functionalization offers a direct way to create complex molecules from simpler precursors, and this strategy has been applied to the synthesis of various nitrogen-containing heterocycles nih.govnih.gov.

A novel one-pot, regioselective synthesis of 5,10-diaryl-5,10-dihydrophenazines (DADHPs) has been achieved using iron-catalyzed C-F amination nih.govbris.ac.uk. This method starts from diarylamines and proceeds through a homodimerization of magnesium diarylamides nih.govbris.ac.uk. This is followed by a defluorinative intramolecular cyclization, which involves a double ortho C-F amination nih.govbris.ac.uk.

The reaction is catalyzed by iron(II) chloride (FeCl₂) in the presence of a stoichiometric amount of 1,2-dibromoethane nih.govbris.ac.uk. This process affords the corresponding DADHPs with complete regiocontrol nih.govbris.ac.uk. The high reactivity of the fluorine atom over other halogens suggests that the amination proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, which is facilitated by the iron catalyst nih.govbris.ac.uk. This ligand-free iron-catalyzed approach represents an economical and efficient alternative to methods relying on more expensive metals acs.orgresearchgate.net.

Table 2: Key Features of Iron-Catalyzed C-F Amination

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Iron(II) chloride (FeCl₂) | nih.govbris.ac.uk |

| Starting Material | Diarylamines | nih.govbris.ac.uk |

| Key Steps | Homodimerization of magnesium diarylamides, followed by defluorinative intramolecular cyclization (double ortho C-F amination) | nih.govbris.ac.uk |

| Mechanism | Believed to be an SNAr mechanism facilitated by iron | nih.govbris.ac.uk |

| Advantage | One-pot synthesis with complete regiocontrol | nih.govbris.ac.uk |

Photomediated reactions offer another advanced strategy for synthesizing and modifying dihydrophenazine derivatives. Dihydrophenazines are known to be strong reducing organic photoredox catalysts nih.gov. During their use in processes like organocatalyzed atom transfer radical polymerization (O-ATRP), a cross-coupling can occur between the dihydrophenazine and radical species nih.gov.

This cross-coupling process has been harnessed as a method for the core modification of dihydrophenazines, as well as related compounds like phenoxazines and phenothiazines nih.govresearchgate.net. Mechanistic studies indicate that radical species are more likely to couple with the radical cation of the organic photoredox catalyst rather than the ground-state molecule nih.gov. This core modification can stabilize the radical ions involved in the catalytic cycle and can lower the energy of the light required for photoexcitation nih.gov. These core-modified dihydrophenazines have shown efficient performance in controlling polymerizations under simulated sunlight nih.gov.

Synthesis of Functionalized 5,10-Dihydro-5,10-dimethylphenazine Derivatives

The synthesis of functionalized 5,10-dihydro-5,10-dimethylphenazine derivatives has garnered significant attention due to their unique electronic and photophysical properties. These saddle-shaped molecules can be tailored through strategic synthetic methodologies to create a range of analogues with specific functionalities, leading to applications in materials science and catalysis.

Preparation of N,N'-Disubstituted Dihydrodibenzo[a,c]phenazines

The synthesis of N,N'-disubstituted dihydrodibenzo[a,c]phenazines often involves modifying a precursor like 5,10-dimethylphenazine (DMP) to create donor-acceptor type structures. acs.org A key example is the preparation of 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine (DPAC), a dynamic fluorophore that serves as a platform for developing diverse emissive materials. nih.gov

One synthetic strategy involves a multi-step process. For instance, a novel DPAC-containing crown ether macrocycle, designated D-6, was synthesized in three steps starting from N,N′-diphenyl dihydrodibenzo[a,c]phenazine. nih.gov The final step of this synthesis is a Williamson etherification reaction, which, under the templation of sodium hydride, yields the target macrocycle. nih.gov

Another approach focuses on creating a series of derivatives where the structural evolution of the molecule is controlled. In one study, a series of DPAC-n (where n = 1-8) derivatives were synthesized. nih.gov This was achieved by systematically enclosing the para positions of the two phenyl groups of DPAC with a dialkoxybenzene-alkyl-ester or -ether linkage of varying chain lengths. nih.gov This method imposes different degrees of spatial constraint, which directly impacts the molecule's photophysical properties, leading to emissions that span from blue to red depending on the linker chain length. nih.gov

| Compound | N,N'-Substituents | Key Synthetic Feature | Emission Color (in solution) |

| DMAC | Dimethyl | Modification of DMP acs.org | Not specified |

| DPAC | Diphenyl | Modification of DMP acs.org | Orange-Red nih.gov |

| FlPAC | N-phenyl-N'-fluorenyl | Modification of DMP acs.org | Not specified |

| D-6 | Diphenyl with crown ether linkage | Williamson etherification nih.gov | Multicolor (Orange to Deep Blue) nih.gov |

| DPAC-n (n=1,2) | Diphenyl with short alkyl linkage | Macrocyclization nih.gov | Blue (~400 nm) nih.gov |

| DPAC-n (n=7,8) | Diphenyl with long alkyl linkage | Macrocyclization nih.gov | Red (~610 nm) nih.gov |

Controlled Formation of Phenazine Radical Cations

The controlled formation of phenazine radical cations is crucial for their application in fields like organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govacs.org These radical cations can act as deactivators in the polymerization process, leading to better control over molecular weight and lower dispersity of the resulting polymers. nih.govacs.org

One method for generating these radical cations involves the reaction of a dihydrophenazine-based photoredox catalyst (PC) with an initiator like diethyl 2-bromo-2-methylmalonate (DBMM). This reaction not only forms a more oxidizing catalyst but also generates an excess of the catalyst's radical cation (PC•+) before the polymerization begins. nih.gov The presence of these isolated radical cations has been shown to improve polymerization control. nih.govacs.org The stability and reactivity of these radical cations have been studied in various solvents to understand potential side reactions and their effectiveness in deactivating alkyl radicals during O-ATRP. nih.gov

Recently, a highly stable and water-soluble phenazine radical cation, sodium 3,3′-(phenazine-5,10-diyl)bis(propane-1-sulfonate) (PSPR), was reported. acs.org Its high solubility (1.4 M) and stability in water under air are attributed to its molecular structure, which prevents dimerization and disproportionation reactions, and an electron density that avoids reactions with water or oxygen. acs.org The formation of crystalline radical cations from N,N'-disubstituted dihydrophenazine has also been achieved through oxidation, allowing for detailed structural analysis. researchgate.netacs.org

| Precursor | Method | Resulting Species | Application/Feature |

| Dihydrophenazine Photoredox Catalyst | Reaction with DBMM nih.gov | Catalyst Radical Cation (PC•+) | Improved control in O-ATRP nih.govacs.org |

| N,N'-Disubstituted Dihydrophenazine | Chemical Oxidation researchgate.netacs.org | Crystalline Radical Cations | Structural Analysis researchgate.netacs.org |

| Phenazine with Sulfonate Groups | Synthesis and Oxidation | PSPR Radical Cation | Water-soluble and highly stable acs.org |

Synthetic Routes to Diaryl Dihydrophenazine Diradical Dications

Synthetic routes to diaryl dihydrophenazine diradical dications (DRDCs) have been developed, providing access to these interesting and reactive species. A one-pot synthetic approach allows for the formation of core-extended N,N'-disubstituted diaryl dihydrophenazine (DADHP) diradical dications directly from aryl-substituted ortho-phenylenediamines through chemical oxidation. researchgate.netresearchgate.netfigshare.compurdue.edu

These isolated diradical dications are stable enough to be characterized and can subsequently be reduced to their neutral N,N'-disubstituted diaryl dihydrophenazine counterparts using a reducing agent such as hydrazine. researchgate.netresearchgate.netfigshare.com This two-step process—oxidation to the diradical dication followed by reduction—provides a versatile route to neutral dihydrophenazine derivatives that can be used as photocatalysts. researchgate.netpurdue.edu For example, a model system was successfully employed as a photocatalyst for the organocatalyzed atom transfer polymerization (O-ATRP) of methyl methacrylate, yielding a polymer with controlled molecular weight and narrow polydispersity. researchgate.netresearchgate.net

The redox properties of these systems have been systematically investigated. Studies have shown that while the dication of dihydrophenazine can be highly reactive and unstable, the unprecedented crystallization of these species has been achieved, allowing for detailed X-ray crystallographic analysis. researchgate.netacs.org This analysis reveals significant changes in molecular geometry upon oxidation from the neutral species to the radical cation and then to the dication. acs.org

| Starting Material | Synthetic Method | Intermediate/Product | Key Feature |

| Aryl-substituted ortho-phenylenediamines | One-pot chemical oxidation researchgate.netresearchgate.netfigshare.com | N,N'-disubstituted DADHP diradical dications (DRDCs) researchgate.netresearchgate.netfigshare.com | Direct synthesis of diradical dications researchgate.net |

| N,N'-disubstituted DADHP DRDCs | Reduction with hydrazine researchgate.netresearchgate.netfigshare.com | Neutral N,N'-disubstituted DADHP | Access to neutral photocatalysts researchgate.netpurdue.edu |

| N,N'-disubstituted Dihydrophenazine | Stepwise Oxidation researchgate.netacs.org | Crystalline Radical Cation and Dication | Isolation and structural analysis of oxidized species researchgate.netacs.org |

Advanced Electrochemical Characterization of 5,10 Dihydro 5,10 Dimethylphenazine Systems

Reversible Redox Processes and Electron Transfer Mechanisms

The core of DMPZ's electrochemical utility lies in its ability to undergo stable and reversible oxidation and reduction cycles. This behavior is fundamentally linked to the nitrogen atoms within its heterocyclic structure, which can readily participate in electron transfer reactions.

Elucidation of Successive One-Electron Transfer Steps

The oxidation of 5,10-dihydro-5,10-dimethylphenazine (B96816) is not a single event but a stepwise process involving two consecutive one-electron transfers. mdpi.com The initial, neutral DMPZ molecule first loses one electron to form a stable radical cation (DMPZ•+). acs.orgnih.gov This intermediate species can then undergo a second one-electron oxidation to form a dication (DMPZ²+). nih.gov This two-step redox process is highly reversible. mdpi.com

The mechanism can be summarized as follows:

First Oxidation: DMPZ - e⁻ ⇌ DMPZ•⁺

Second Oxidation: DMPZ•⁺ - e⁻ ⇌ DMPZ²⁺

The stability of the radical cation intermediate is a key feature of the phenazine (B1670421) system. acs.org This stability allows for the distinct observation of both oxidation steps, which is crucial for its application as a redox mediator where different oxidation states can be harnessed. nih.gov Theoretical simulations, including Density Functional Theory (DFT), have confirmed that these redox processes involve the tertiary amine nitrogen active sites, facilitating charge transfer. researchgate.net

Cyclic Voltammetry Studies and Determination of Redox Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of DMPZ. CV studies reveal two distinct pairs of redox peaks, corresponding to the two successive one-electron transfer reactions. mdpi.com The potentials at which these redox events occur are critical parameters for designing electrochemical systems.

For instance, in a study using a 1 M LiTFSI/DEGDME electrolyte, DMPZ exhibited clear oxidative peaks. researchgate.net Another study involving a related polymer system, PAS-DPPZ, in a coin cell battery configuration against a Li/Li⁺ reference, showed two pairs of redox peaks with oxidation potentials around 3.5 V and 4.1 V, and reduction peaks at approximately 3.0 V and 3.8 V. mdpi.com The separation between the anodic and cathodic peak potentials for each step provides insight into the kinetics of the electron transfer. The closer these peaks are, the more reversible the process.

| Redox System | Redox Process | Potential (V) | Electrolyte/Solvent | Reference Electrode | Source |

|---|---|---|---|---|---|

| TDPA | TDPA/TDPA⁺ | 3.1 | 0.1 M LiTFSI in TEGDME | Li/Li⁺ | nih.gov |

| TDPA | TDPA⁺/TDPA²⁺ | 3.5 | 0.1 M LiTFSI in TEGDME | Li/Li⁺ | nih.gov |

| PAS-DPPZ | Oxidation 1 | ~3.5 | Not specified | Li/Li⁺ | mdpi.com |

| PAS-DPPZ | Oxidation 2 | ~4.1 | Not specified | Li/Li⁺ | mdpi.com |

| PAS-DPPZ | Reduction 1 | ~3.8 | Not specified | Li/Li⁺ | mdpi.com |

| PAS-DPPZ | Reduction 2 | ~3.0 | Not specified | Li/Li⁺ | mdpi.com |

Note: TDPA (Tris(4-bromophenyl)amine) is included for comparison as another low-voltage redox mediator. PAS-DPPZ is a polymer containing a phenazine derivative.

Impact of Electrolyte Environment on Redox Activity and Reversibility

For example, the type of anion in the electrolyte salt can govern the reversible redox reaction through specific interactions. researchgate.net Similarly, the solvent plays a crucial role. In the context of lithium-oxygen batteries, electrolytes based on tetraethylene glycol dimethyl ether (TEGDME) and dimethyl sulfoxide (B87167) (DMSO) have been investigated. The addition of DMPZ has been shown to improve the reversibility of the oxygen reduction/evolution reactions, particularly in electrolytes like LiTFSI in DMSO. This improvement is attributed to the suppression of side reactions that would otherwise limit the rechargeability of the battery. The interaction between ions and the electrode surface, modulated by the electrolyte, is a fundamental aspect of any electrochemical system. researchgate.net The design and understanding of redox couples are central to the advancement of electrolytes for various applications. rsc.org

Functional Roles as Redox Mediators in Electrochemical Systems

The well-defined, reversible redox behavior of DMPZ makes it an excellent candidate for use as a redox mediator. A redox mediator is a molecule that facilitates an electrochemical reaction by acting as an electron shuttle between the electrode and a substrate that may have slow reaction kinetics on its own.

Catalytic Activity in Oxidative Amine Coupling Reactions

Phenazine radical cations, including that of DMPZ, have been identified as highly efficient metal-free catalysts for the aerobic oxidative coupling of amines. acs.orgnih.gov In these reactions, the DMPZ radical cation catalyzes the formation of imines from a variety of primary and secondary amines. acs.orgnih.gov Research has shown that among several functional phenazines tested, the 5,10-dihydro-5,10-dimethylphenazine radical cation achieved the highest reaction rates and selectivity. acs.orgnih.gov

The proposed catalytic cycle begins with the oxidation of the neutral DMPZ by molecular oxygen to generate the active catalyst, the DMPZ radical cation (PhRC), and a superoxide (B77818) anion. acs.org This radical cation then facilitates the oxidation of the amine substrates. This approach offers a sustainable, metal-free alternative for synthesizing imines, which are important intermediates in organic chemistry. acs.org

Enhancement of Lithium-Oxygen Battery Performance via Redox Mediation

In the field of energy storage, DMPZ has emerged as a promising redox mediator (RM) for non-aqueous lithium-oxygen (Li-O₂) batteries. researchgate.net A major challenge in Li-O₂ battery technology is the large overpotential required to decompose the solid discharge product, lithium peroxide (Li₂O₂), during the charging cycle. This high potential leads to electrolyte degradation and poor cycle life.

Exploration in High-Energy Redox Flow Batteries

The unique electrochemical characteristics of 5,10-dihydro-5,10-dimethylphenazine, also known as DMPZ, have positioned it as a compound of interest for high-energy redox flow batteries (RFBs). A key feature of DMPZ is its ability to undergo a multi-stage redox reaction, a desirable trait for increasing the energy density of RFBs. google.com The two nitrogen atoms within the phenazine structure act as redox motifs, enabling a two-stage, reversible electrochemical activity. google.com This multi-redox capability means that a single molecule of DMPZ can exchange more than one electron, potentially leading to a higher energy density compared to single-redox active materials at the same concentration. google.com

Research has identified the double-redox activity of DMPZ occurring at -0.15 V and 0.61 V versus a silver/silver ion (Ag/Ag⁺) reference electrode. researchgate.net These redox potentials, coupled with notable kinetics and chemical stability, underscore its potential as an anolyte material. researchgate.net To leverage these properties, a redox flow battery system pairing DMPZ as the anolyte with 9-fluorenone (B1672902) (FL) as the catholyte has been proposed. This specific combination is projected to yield one of the highest molar energy densities reported for organic RFBs, estimated at approximately 85 Wh mol⁻¹. researchgate.net

Despite its promising electrochemical profile, a significant challenge for the practical application of 5,10-dihydro-5,10-dimethylphenazine in RFBs is its limited solubility in common non-aqueous solvents like acetonitrile (B52724). google.com This low solubility restricts the concentration of the active material in the electrolyte, thereby capping the maximum achievable energy density of the battery system. google.com To address this limitation, research has shifted towards developing derivatives of the phenazine core. For instance, the synthesis of 5,10-bis(2-methoxyethyl)-5,10-dihydrophenazine (BMEPZ) has been shown to exhibit a significantly higher solubility—over ten times greater—in non-aqueous solvents compared to DMPZ. google.com This improved solubility allows for more concentrated electrolytes, paving the way for redox flow batteries with higher energy densities. google.com

Further exploration into phenazine-based materials has led to the development of polymers incorporating phenazine derivatives. One such example is a poly(aryl ether sulfone) containing a phenazine-based redox-active center (PAS-DPPZ), designed for use as a cathode material. mdpi.com This polymer demonstrated a theoretical specific capacity of 126 mAh g⁻¹ and maintained 82.6% of its capacity after 100 cycles at a current density of 0.1 C. mdpi.com Such advancements highlight the ongoing efforts to harness the advantageous redox properties of the phenazine core while overcoming the inherent limitations of the parent compound, 5,10-dihydro-5,10-dimethylphenazine. mdpi.com

| Compound/System | Redox Potentials (vs. Ag/Ag⁺) | Theoretical Specific Capacity | Capacity Retention |

| 5,10-dihydro-5,10-dimethylphenazine (DMPZ) | -0.15 V and 0.61 V | Not specified | Not specified |

| DMPZ/9-fluorenone (FL) RFB | Not applicable | ~85 Wh mol⁻¹ (Molar Energy Density) | Not specified |

| Poly(aryl ether sulfone)-phenazine polymer (PAS-DPPZ) | Not specified | 126 mAh g⁻¹ | 82.6% after 100 cycles |

Electrochemical Properties for Organic Electronic Device Applications

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for materials used in organic electronic devices, as they govern charge injection and transport properties. For 5,10-dihydro-5,10-dimethylphenazine and its derivatives, these energy levels are commonly determined using electrochemical techniques, most notably cyclic voltammetry (CV).

The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials obtained from the CV curves. The following empirical equations are often used for this purpose, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard, which has a known absolute energy level of -4.8 eV relative to the vacuum level:

HOMO (eV) = -e (E_ox vs Fc/Fc⁺ + 4.8)

LUMO (eV) = -e (E_red vs Fc/Fc⁺ + 4.8)

While specific HOMO and LUMO energy levels for the parent 5,10-dihydro-5,10-dimethylphenazine are not extensively reported in the reviewed literature, studies on its derivatives provide insight into these properties. For example, in a study of poly(aryl ether sulfone) materials containing phenazine-based redox-active centers (PAS-DPPZ), cyclic voltammetry was employed to evaluate their electrochemical behavior. mdpi.com The experiments were conducted in an acetonitrile solution with tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte, using a Ag/Ag⁺ reference electrode. mdpi.com The resulting voltammograms for PAS-DPPZ showed two pairs of redox peaks, corresponding to two sequential single-electron transfer processes. mdpi.com The oxidation peak potentials were observed at approximately 3.5 V and 4.1 V (vs. Li/Li⁺), and the reduction peak potentials were at about 3.0 V and 3.8 V (vs. Li/Li⁺). mdpi.com These values are crucial for calculating the HOMO and LUMO energy levels of these specific polymer derivatives.

Analysis of Electrochemical Band Gap in 5,10-Dihydro-5,10-dimethylphenazine Derivatives

The electrochemical band gap (E_g^el) is a key parameter for organic semiconductors, representing the energy difference between the HOMO and LUMO levels. It can be estimated directly from the onset oxidation and reduction potentials measured by cyclic voltammetry:

E_g^el = e (E_ox^onset - E_red^onset)

A smaller electrochemical band gap generally indicates that the material can be more easily oxidized and reduced, which is often desirable for applications in organic electronics.

For derivatives of 5,10-dihydro-5,10-dimethylphenazine, the electrochemical band gap can be tuned by introducing various functional groups to the phenazine core. High-throughput density functional theory (DFT) calculations on a range of phenazine derivatives have shown that the redox potentials can be significantly modified. researchgate.net The introduction of electron-donating groups, such as amino groups, can lead to more negative redox potentials, while electron-withdrawing groups, like cyano groups, result in more positive redox potentials. researchgate.net This tunability allows for the rational design of phenazine-based materials with specific electrochemical properties tailored for particular electronic applications.

In the case of the PAS-DPPZ polymer series, the electrochemical properties were evaluated for materials with varying percentages of the phenazine moiety. mdpi.com The cyclic voltammetry curves for these materials demonstrated stable electrochemical properties over thousands of cycles, indicating the robustness of the phenazine-based redox center. mdpi.com The difference between the first oxidation and first reduction potentials provides an estimate of the electrochemical band gap for these derivatives. The stable and reversible redox behavior observed in these phenazine-based polymers highlights their potential for applications such as electrochromic devices and as cathode materials in organic batteries. mdpi.com

| Derivative | Oxidation Peak Potentials (vs. Li/Li⁺) | Reduction Peak Potentials (vs. Li/Li⁺) |

| PAS-DPPZ | ~3.5 V and 4.1 V | ~3.0 V and 3.8 V |

Spectroscopic and Structural Elucidation of 5,10 Dihydro 5,10 Dimethylphenazine Architectures

Electronic Structure Probing via Absorption Spectroscopy

Absorption spectroscopy is a fundamental tool for investigating the electronic transitions within a molecule. For 5,10-dihydro-5,10-dimethylphenazine (B96816) and its complexes, UV-Vis and related techniques are pivotal in characterizing charge-transfer phenomena.

The electronic absorption spectra of 5,10-dihydrophenazine (B1199026) derivatives provide key information on their electronic structure. The parent compound, 5,10-dihydrophenazine, displays a UV absorption maximum (λmax) at approximately 350 nm. bohrium.comscilit.com When incorporated into more complex systems, such as poly(aryl ether sulfone) polymers, the phenazine (B1670421) moieties give rise to characteristic absorption peaks between 316 nm and 331 nm. mdpi.com

A significant feature in the spectroscopy of these compounds is the appearance of new absorption bands resulting from intramolecular charge transfer (ICT). For instance, in phenazine-based polymers, an ICT effect can cause a new peak to emerge around 430 nm. mdpi.com The formation of charge-transfer complexes (CTCs) can be readily monitored using UV-Vis spectroscopy. These complexes, formed between an electron donor (like a phenazine derivative) and an electron acceptor, exhibit distinct absorption bands not present in the individual components. nih.gov

Spectroelectrochemical measurements, which combine UV-Vis spectroscopy with an applied voltage, reveal further details about the electronic behavior. Under an increasing voltage gradient, new absorption bands can appear. For example, in certain phenazine-based polymers, bands emerge in the 400–500 nm range, along with moderate-intensity broadband absorption in the visible and near-infrared (NIR) regions from 600 nm to 800 nm. mdpi.com The ability to form NIR-II absorbing CTCs (with absorption in the second near-infrared window, 1000-1700 nm) is a subject of research, with the potential to tailor photophysical properties by modifying molecular structure and aggregation behavior. rsc.org

Table 1: UV-Vis Absorption Data for Phenazine Derivatives

| Compound/System | Solvent/State | Absorption Maxima (λmax) | Notes |

|---|---|---|---|

| 5,10-Dihydrophenazine | - | ~350 nm | bohrium.comscilit.com |

| Phenazine-based Polymers | NMP Solution | 316 nm - 331 nm | Characteristic phenazine absorption. mdpi.com |

| Phenazine-based Polymers | NMP Solution | ~430 nm | Intramolecular Charge Transfer (ICT) band. mdpi.com |

| Phenazine-based Polymers (under voltage) | Acetonitrile (B52724) | 400 nm - 500 nm | New absorption band on oxidation. mdpi.com |

Optical reflection spectroscopy, particularly diffuse reflectance spectroscopy, is a valuable technique for analyzing solid-state samples, such as powdered charge-transfer complexes. bohrium.com This method is especially useful when the complexes have poor solubility. The spectra obtained from diffuse reflectance are often similar in terms of the relative positions of absorption bands to those from solution spectra, although some shifts can occur due to solid-state effects. bohrium.com

For phenazhydrins, which are charge-transfer complexes formed between phenazine and its reduced form, 5,10-dihydrophenazine, diffuse reflectance spectra reveal absorptions in the visible region that are not present in the solution spectra of the parent compounds. bohrium.comscilit.com This visible absorption is responsible for the characteristic colors of these complexes. bohrium.com The matrix used to prepare the sample for diffuse reflectance (e.g., potassium chloride) can also influence the positions of the absorption bands. bohrium.com

Vibrational and Conformational Analysis

Vibrational spectroscopy techniques like IR and FTIR are essential for identifying functional groups and understanding the conformational and bonding characteristics of molecules.

IR and FTIR spectroscopy are powerful methods for the structural characterization of 5,10-dihydro-5,10-dimethylphenazine and its derivatives. azom.comyoutube.com The IR spectrum of 5,10-dihydrophenazine shows distinct bands that differentiate it from its oxidized counterpart, phenazine. bohrium.com While phenazine exhibits aromatic C-H stretching, the dihydro form presents new bands corresponding to its altered structure. bohrium.com

In more complex structures, such as phenazine-based polymers, FTIR is used to confirm the incorporation of various moieties. For example, characteristic absorption peaks corresponding to C-SO2-C, N(Ar)3, Ar-O-Ar, and CF3 stretching vibrations can be identified to confirm the polymer structure. mdpi.com The formation of charge-transfer complexes can also be studied using IR spectroscopy. The position of certain vibrational bands, such as the CN stretching frequency in complexes with tetracyanoethylene (B109619) (TCNE), can be used to determine the degree of charge transferred from the donor to the acceptor. nih.gov Two-dimensional correlation spectroscopy (2D-COS) applied to FTIR data can further help to deconvolute complex, overlapping peaks and track reaction mechanisms in the solid state. uwaterloo.ca

Table 2: Selected FTIR Peak Assignments for Phenazine-Based Polymers

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1322 | C-SO2-C stretching | mdpi.com |

| 1303 | N(Ar)3 stretching | mdpi.com |

| 1256 | Ar-O-Ar stretching | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules by probing the magnetic environments of atomic nuclei like ¹H and ¹³C. hw.ac.ukpdx.eduorganicchemistrydata.org For 5,10-dihydro-5,10-dimethylphenazine, NMR confirms the presence and connectivity of the methyl and aromatic protons. tcichemicals.com

The ¹H NMR spectrum provides key information based on chemical shift, integration, and multiplicity. hw.ac.uk Predicted ¹H NMR data for 5,10-dimethyldihydrophenazine suggests distinct signals for the methyl protons and the aromatic protons. guidechem.com The chemical shifts of the protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. spectrabase.com NMR is also used to monitor reactions involving these compounds, such as the reaction of 5,10-dihydrophenazine with polyoxovanadate-alkoxide clusters. rsc.org

Table 3: Predicted NMR Data for 5,10-Dimethyldihydrophenazine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | Varies for aromatic protons | Multiplet | Signals correspond to the protons on the benzene (B151609) rings. guidechem.com |

| ¹H | Varies for methyl protons | Singlet | Signals correspond to the two -CH₃ groups. guidechem.com |

| ¹³C | Varies for aromatic carbons | - | Multiple signals expected for the non-equivalent carbons in the aromatic rings. guidechem.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govnih.gov It is considered a gold standard for studying radical ions. nih.govrsc.org

The oxidation of 5,10-dihydro-5,10-dimethylphenazine generates a stable radical cation (M2P•+), which is EPR-active. The EPR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the radical's electronic structure and the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N). This technique is crucial for confirming the formation of radical intermediates in chemical and electrochemical processes. duke.edu The analysis of the EPR spectrum can elucidate the distribution of the unpaired electron's spin density within the molecule. While direct EPR data for the M2P radical cation is highly specific to the experimental conditions, the principles of EPR spectroscopy are well-established for identifying and characterizing such organic radical ions. aps.org

X-ray Diffraction (XRD) and Crystal Structure Analysis

The definitive solid-state structure of 5,10-dihydro-5,10-dimethylphenazine has been resolved using single-crystal X-ray diffraction. The resulting data provide a precise model of the molecule's folded "butterfly" conformation, a hallmark of the dihydrophenazine core. This non-planar structure is a direct consequence of the sp³ hybridization of the nitrogen atoms. The crystal structure data for this compound are publicly available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov This foundational analysis underpins further investigations into its intermolecular interactions and complex formation.

Table 1: Physical and Crystallographic Properties of 5,10-Dihydro-5,10-dimethylphenazine

| Property | Value / Information | Source(s) |

|---|---|---|

| Chemical Formula | C₁₄H₁₄N₂ | nih.govchemicalbook.com |

| Molecular Weight | 210.28 g/mol | fishersci.com |

| Appearance | White to Light yellow powder or crystal | tcichemicals.comtcichemicals.com |

| Melting Point | 150-153 °C | chemicalbook.comfishersci.com |

| Crystal System | Data available in CCDC | nih.gov |

| CCDC Number | 185376 | nih.gov |

| Associated Article DOI | 10.1039/b204392k | nih.gov |

Intermolecular interactions, particularly π-π stacking, are crucial in dictating the packing of aromatic and heteroaromatic molecules in the solid state. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent π-systems. rsc.org In phenazine-based structures, these interactions often lead to the formation of parallel cofacial or parallel-displaced stacks. rsc.org

The typical geometry for a stable parallel-displaced π-stack involves an interplanar distance of approximately 3.5 Å and a centroid-to-centroid offset of about 1.7 Å, which minimizes the strong repulsion that would occur in a direct face-to-face arrangement. researchgate.net However, in radical or charge-transfer systems, interactions can be much stronger, leading to shorter interplanar distances of less than 3.3 Å. nih.gov The folded nature of 5,10-dihydro-5,10-dimethylphenazine influences how its phenyl rings can participate in such stacking, creating unique packing motifs compared to its planar, oxidized phenazine counterpart.

5,10-Dihydro-5,10-dimethylphenazine is a potent electron donor and can form ionic charge-transfer (CT) complexes with strong electron acceptors. A notable example is its complex with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). Crystallographic analysis of these CT complexes reveals highly ordered, alternating stacks of the donor and acceptor molecules.

In these structures, the degree of charge transfer from the phenazine derivative to TCNQ can be quantified, indicating the extent of ionicity in the complex. For the DHP(Me)-TCNQ pair, an intermediate ionicity has been reported. XRD measurements on films of related complexes show distinct peaks corresponding to the periodic alignment of the molecules in the alternately stacked columns. For instance, a reflection corresponding to a spacing of 6.72 Å has been observed, which is consistent with twice the typical π-π stacking distance (3.2–3.4 Å), confirming the highly ordered columnar structure of the D-A-D-A stack.

Surface and Compositional Analysis using X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1 to 10 nanometers of a material's surface. The technique works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is characteristic of the element and its local chemical environment.

For 5,10-dihydro-5,10-dimethylphenazine, XPS analysis would primarily focus on the C 1s and N 1s core levels. The C 1s spectrum can distinguish between C-C/C-H bonds in the aromatic rings and the C-N bonds. The N 1s spectrum is particularly informative. The nitrogen atoms in the dihydrophenazine ring are in a tertiary amine-like environment. If the surface were to undergo oxidation or coordination with other species, the N 1s binding energy would shift. For example, pyridinic nitrogen (sp² hybridized) typically appears at a lower binding energy (~398.5 eV) than pyrrolic or graphitic nitrogen (~400.7 eV). sci-hub.se Amine/amide functionalities are often found around 400.5 eV. nih.govfrontiersin.org By deconvoluting the high-resolution N 1s spectrum, one can identify and quantify different nitrogen species present on the surface, providing insight into surface chemistry, contamination, or degradation.

Table 2: Representative N 1s Binding Energies for Various Nitrogen Species

| Nitrogen Functional Group | Typical Binding Energy (eV) | Source(s) |

|---|---|---|

| Pyridinic-like Nitrogen | ~398.5 - 399.0 eV | sci-hub.sewm.edu |

| Amine / Amide / Phenyl Nitrene | ~399.0 - 400.5 eV | nih.govfrontiersin.orgrsc.org |

| Pyrrolic / Graphitic Nitrogen | ~400.6 - 400.7 eV | sci-hub.sewm.edu |

Computational and Theoretical Investigations of 5,10 Dihydro 5,10 Dimethylphenazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of 5,10-dihydro-5,10-dimethylphenazine (B96816) at the molecular level.

DFT calculations are instrumental in determining the arrangement and energy of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals dictate the molecule's electron-donating and accepting capabilities. For 5,10-dihydro-5,10-dimethylphenazine (often abbreviated as DMPZ), the HOMO energy level is directly related to its ionization potential and its ability to act as an electron donor. ibs.re.kracs.org

Upon oxidation, the neutral molecule loses an electron to form a radical cation (DMPZ•+). In this state, the former HOMO becomes a Singly Occupied Molecular Orbital (SOMO). Computational studies on related diaryl dihydrophenazine radical cations suggest that the SOMO and the next highest occupied molecular orbital (HOMO-1) energy levels are nearly degenerate. researchgate.net The energy level of the SOMO is a critical parameter, particularly in applications where DMPZ acts as a redox mediator. For the molecule to be a stable and efficient catalyst, its SOMO energy level must be positioned correctly relative to the HOMO of other components in a system, such as an electrolyte, to prevent undesired side reactions. ibs.re.krsnu.ac.kr

Calculated Frontier Molecular Orbital Properties

| Species | Orbital | Key Characteristic | Relevance |

|---|---|---|---|

| 5,10-dihydro-5,10-dimethylphenazine (Neutral) | HOMO | Corresponds to the first ionization energy; electron-donating capability. ibs.re.kr | Governs its function as an electron donor or redox mediator. ibs.re.kr |

| 5,10-dihydro-5,10-dimethylphenazine (Radical Cation) | SOMO | Energy level is critical for redox stability and catalytic efficiency. ibs.re.kr | Determines reaction pathways and stability in oxidized states. ibs.re.kracs.org |

DFT provides a robust framework for the quantitative prediction of ionization energies (I.E.) and electron affinities (E.A.). researchgate.net The ionization energy, the energy required to remove an electron, can be directly calculated and has been reported for 5,10-dihydro-5,10-dimethylphenazine. ibs.re.kr These calculated values are crucial for designing applications like Li-O₂ batteries, where the I.E. of the redox mediator is a key descriptor for its effectiveness in reducing charge overpotential. ibs.re.kr

The electron affinity, which relates to the energy released when an electron is added, is conceptually linked to the LUMO energy level. The difference between the ionization potential (related to HOMO) and electron affinity (related to LUMO) is a determining factor in charge-transfer processes. nih.gov Theoretical calculations of these properties for a series of candidate molecules, including DMPZ, allow for the rational design and screening of materials for specific electronic applications. ibs.re.kracs.org

Calculated Electronic Properties of 5,10-dihydro-5,10-dimethylphenazine

| Property | Calculated Value (in vacuum) | Computational Method | Significance |

|---|---|---|---|

| Ionization Energy | ~5.8 - 6.8 eV | DFT | Key descriptor for selecting effective redox mediators. ibs.re.kr |

Computational geometry optimization reveals that 5,10-dihydro-5,10-dimethylphenazine does not have a planar structure. Instead, it adopts a bent, butterfly-like conformation in its ground state. researchgate.netacs.org This folding occurs along the axis connecting the two nitrogen atoms. DFT calculations are used to determine key geometrical parameters, such as the bending or dihedral angle of the central dihydropyrazine (B8608421) ring. acs.org

This inherent flexibility and non-planar structure are critical to its properties. The conformation can change significantly upon photoexcitation, where the molecule may undergo planarization to reach a more favorable geometry in the excited state. acs.org Understanding this conformational dynamism through computational analysis is essential for explaining its unique photophysical behaviors, such as the large observed Stokes shift. researchgate.netacs.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption and emission spectra of molecules. For 5,10-dihydro-5,10-dimethylphenazine, TD-DFT calculations help to explain its distinct photophysical properties, including an unusually large Stokes shift between its absorption and emission peaks. acs.org This phenomenon has been attributed to the significant change in geometry between the bent ground state (S₀) and the more planar excited state (S₁). acs.org

Furthermore, when DMPZ is part of a larger system, such as a donor-acceptor dyad or a charge-transfer complex, TD-DFT can predict and characterize new absorption features. globethesis.comresearchgate.net For instance, in a dyad with an electron acceptor, a broad near-infrared charge-transfer (CT) absorption band can be observed and computationally verified. globethesis.com In solid-state charge-transfer complexes with acceptors like TCNQF₄, TD-DFT helps to identify and assign transitions corresponding to the Mott gap and intermolecular charge transfer. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the complex reaction mechanisms in which 5,10-dihydro-5,10-dimethylphenazine participates. By mapping potential energy surfaces and identifying transition states, DFT calculations provide a step-by-step understanding of how the molecule behaves in chemical reactions.

A prominent example is its use as a redox mediator (RM) in lithium-oxygen (Li-O₂) batteries. acs.org Computational studies have been used to model the mechanism of lithium peroxide (Li₂O₂) decomposition on charging, a critical step for battery rechargeability. These models show that the oxidized form of the mediator, DMPZ•+, facilitates this decomposition, and calculations can predict the reaction rates. acs.org Similarly, the radical cation of DMPZ has been identified as an efficient metal-free catalyst for the oxidative coupling of amines, with its mechanism proposed based on a combination of spectroscopic and DFT methods. researchgate.net

Simulation of Charge Transfer Dynamics and Energy Level Alignments

The ability of 5,10-dihydro-5,10-dimethylphenazine to participate in charge transfer is fundamental to its utility in electronic devices. Computational simulations are essential for understanding the dynamics of these processes and the alignment of energy levels between interacting molecules.

In the context of redox mediators, the alignment of the DMPZ•+/DMPZ redox potential with the energy levels of the electrolyte and the reaction products is crucial for efficiency and stability. DFT calculations are used to create energy level diagrams that visualize the SOMO of the oxidized mediator relative to the HOMO of the electrolyte solvent. ibs.re.kr This alignment determines whether the mediator will effectively perform its function or be consumed by side reactions. ibs.re.kr

When DMPZ is incorporated into solid-state charge-transfer complexes, such as with the acceptor TCNQF₄, computational methods can quantify the degree of charge transfer and the electronic coupling between molecules. researchgate.net These simulations have revealed the formation of unique, anisotropic two-dimensional electronic structures. researchgate.net For systems containing two DMPZ units linked by a bridge, analysis of intervalence charge-transfer (IV-CT) bands using the Mulliken-Hush formalism allows for the calculation of the electronic coupling parameter (V), a key measure of the rate of intramolecular electron transfer. rsc.org

Applications of 5,10 Dihydro 5,10 Dimethylphenazine in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The electron-rich, non-planar, butterfly-like conformation of the 5,10-dihydrophenazine (B1199026) moiety makes it an excellent electron-donating unit. This characteristic is fundamental to its application in various organic electronic and optoelectronic devices, where it facilitates charge transport and transfer processes.

Integration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

The effective electron-transfer capability of the 5,10-dihydrophenazine structure makes it a valuable component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure contributes to the efficiency and stability of these electronic devices. In the realm of OLEDs, dihydrophenazine derivatives have been investigated as donor units in thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in modern displays.

For organic photovoltaics, phenazine-based materials are explored for their potential to create efficient devices. For instance, non-fullerene small molecule acceptors incorporating a tetraarylphenazine core have been studied for their performance and structural relationships in OPV applications. acs.org

Development of Ambipolar Charge Transport Materials

Ambipolar materials, capable of transporting both holes and electrons, are critical for simplifying the architecture of organic field-effect transistors (OFETs) and other electronic devices. The phenazine (B1670421) core has been incorporated into molecules designed to exhibit this dual-charge transport behavior. Research into phenazine-fused triphenylene (B110318) discotic liquid crystals (DLCs) has demonstrated their potential. While some derivatives show unipolar hole mobility, others, such as hydrogen-bonded phenazine-triphenylene DLCs, exhibit ambipolar charge mobility, with values reaching the order of 10⁻² cm²/Vs. researchgate.net This high mobility makes such phenazine-based compounds suitable for use in organic semiconducting devices. researchgate.net

Table 1: Charge Carrier Mobility in Phenazine-Based Derivatives

| Compound Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Transport Type |

|---|---|---|---|

| Phenazine-fused triphenylene DLC | 10⁻⁴ | - | Unipolar |

| Hydrogen-bonded Hpz-C9-TP DLCs | 10⁻² | 10⁻² | Ambipolar |

This table presents data on charge carrier mobilities for different phenazine-related derivatives as investigated in scientific studies. researchgate.net

Utilization as Hole Injection Materials in Electroluminescent Devices

Efficient injection of charge carriers from the electrodes into the active layers is paramount for the performance of electroluminescent devices like OLEDs. mdpi.comnih.goveurekaselect.com Materials with appropriate energy levels are required to minimize the energy barrier for this process. Structurally related heterocyclic compounds, such as phenoxazine (B87303) and phenothiazine (B1677639) derivatives, have been successfully developed as high-efficiency hole injection materials. nih.gov These compounds exhibit Highest Occupied Molecular Orbital (HOMO) energy levels that are well-matched with the work function of common anodes like indium tin oxide (ITO) and the HOMO level of adjacent hole-transporting layers. nih.gov This principle suggests the potential of dihydrophenazine derivatives for similar applications, serving as effective hole-injection and hole-transport materials. researchgate.net

Energy Storage Technologies

The reversible redox behavior of the phenazine core makes it an attractive candidate for developing organic-based energy storage systems. These materials offer a sustainable and potentially low-cost alternative to traditional inorganic materials used in batteries.

Role as Organic Active Materials in Rechargeable Lithium-Ion Batteries

Organic materials featuring the 5,10-dihydrophenazine motif have been identified as superior cathode materials for rechargeable lithium-ion batteries. nih.gov Polymers incorporating phenazine-based redox-active centers can avert chemical bond rearrangements during cycling, which enhances the material's stability. nih.gov For example, a polymer based on 5,10-diphenyl-dihydrophenazine (PAS-DPPZ) has been shown to have a theoretical specific capacity of 126 mAh g⁻¹ and maintained 82.6% of this capacity after 100 cycles. nih.gov Other dihydrophenazine-derived oligomers have also been successfully used as cathode materials, demonstrating good electrochemical stability and high initial discharge capacities. nih.gov

Table 2: Performance of Dihydrophenazine-Based Cathode Materials in Lithium-Ion Batteries

| Material | Theoretical Specific Capacity (mAh g⁻¹) | Measured Initial Capacity (mAh g⁻¹) | Capacity Retention |

|---|---|---|---|

| PAS-DPPZ-60 | 126 | - | 82.6% after 100 cycles |

| PMPPZ | 167 | 88 | - |

| PMEPZ | 175 | 152 | - |

This table summarizes the electrochemical performance of various polymers and composites containing the dihydrophenazine moiety when used as cathodes in lithium-ion batteries. nih.govnih.gov

Components in High-Performance Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic redox-active materials are of great interest for these systems. google.com 5,10-Dimethyl-5,10-dihydrophenazine (DMPZ) is a multi-redox material that can undergo a two-stage reversible electrochemical reaction, which allows it to exhibit a higher energy density at the same concentration compared to single-redox materials. google.com However, a significant challenge for DMPZ is its low solubility in non-aqueous solvents like acetonitrile (B52724), which limits the maximum achievable energy density of the battery. google.com To overcome this, research has focused on modifying the phenazine structure to improve solubility while retaining its advantageous electrochemical properties. Computational and experimental studies have systematically investigated a wide range of phenazine derivatives to tune their redox potentials for use as both anolytes and catholytes in aqueous and non-aqueous RFBs. rsc.orgresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5,10-Dihydro-5,10-dimethylphenazine (B96816) |

| 5,10-Diphenyl-dihydrophenazine |

| Poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) |

| Poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) |

| Indium tin oxide (ITO) |

| Acetonitrile |

| Phenoxazine |

Contribution to Lithium-Oxygen Battery Systems

The quest for high-energy-density storage systems has led to significant research into lithium-oxygen (Li-O₂) batteries, which possess a high theoretical specific energy. nih.gov However, a major challenge in these batteries is the high overpotential required for charging, which is associated with the oxidation of the insulating discharge product, lithium peroxide (Li₂O₂). nih.govnih.gov Redox mediators (RMs) are employed to facilitate this process by shuttling electrons between the electrode surface and the Li₂O₂ particles. nih.govnih.gov

5,10-dihydro-5,10-dimethylphenazine (DMPZ) has been investigated as a promising redox mediator in Li-O₂ batteries. acs.orgntnu.no Studies have shown that the addition of DMPZ can significantly improve the reversibility of the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). ntnu.no In one study, DMPZ exhibited the highest reaction rate for lithium peroxide decomposition among the investigated redox mediators. acs.org The choice of electrolyte is also crucial, as it significantly affects the rate capability of the RM-assisted charging. acs.org For instance, the use of DMPZ in electrolytes based on dimethyl sulfoxide (B87167) (DMSO) with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) has shown notable improvements in reversibility. ntnu.no This is attributed to the suppression of side reactions that would otherwise limit the recharging process. ntnu.no

Furthermore, derivatives of dihydrophenazine have been used to create cathode materials for lithium-ion batteries. rsc.orgresearchgate.net Oligomers synthesized from industrial waste phenazine, such as poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ), have demonstrated good electrochemical stability and high initial discharge specific capacities. rsc.orgresearchgate.net When combined with multi-walled carbon nanotubes (MWCNTs), the resulting composite material, PMEPZ–MWCNTs, showed enhanced stability and a superior specific discharge capacity. rsc.orgresearchgate.net

Catalysis and Organic Synthesis

The redox activity of 5,10-dihydro-5,10-dimethylphenazine and its derivatives makes them highly suitable for various catalytic applications, particularly in the realm of organic synthesis.

Design of Metal-Free Organic Photoredox Catalysts

Photoredox catalysis has emerged as a powerful tool in organic synthesis, traditionally relying on expensive and precious metal complexes like those of iridium and ruthenium. nih.gov However, there is a growing interest in developing metal-free organic photoredox catalysts for more sustainable and cost-effective processes. nih.govescholarship.org N,N'-diaryl dihydrophenazines have been identified as a promising class of such catalysts due to their strong reducing ability in the excited state, high stability of the resulting radical cations, and chemical inertness. nih.govresearchgate.net

These dihydrophenazine derivatives can be synthesized through various methods, including a one-pot synthesis from diarylamines. nih.govresearchgate.net Their photophysical and electrochemical properties can be tuned by modifying their structure, allowing for the design of catalysts with enhanced performance. nih.govresearchgate.net For example, 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine has been shown to outperform an iridium-based catalyst in the photoredox alkylation of silyl (B83357) enol ethers. nih.gov The remarkable redox activity and ability to form stable radical cations make dihydrophenazines valuable for a range of photocatalytic transformations. researchgate.net

Application in Organocatalyzed Polymerization Strategies (e.g., O-ATRP)

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a controlled radical polymerization technique that utilizes organic photoredox catalysts to produce well-defined polymers. nih.govnewiridium.comcolostate.edu N,N-diaryl dihydrophenazines have proven to be highly effective catalysts for O-ATRP, capable of polymerizing monomers like (meth)acrylates with excellent control over molecular weight and low dispersity. nih.govmountainscholar.org

General Reagent in Redox-Driven Organic Transformations

Beyond photocatalysis, the inherent redox properties of 5,10-dihydro-5,10-dimethylphenazine and its derivatives make them useful reagents in various redox-driven organic transformations. researchgate.net Their ability to act as strong reducing agents allows them to participate in a variety of chemical reactions. researchgate.net For example, they can be used to generate radical species from appropriate precursors, which can then engage in subsequent bond-forming reactions. nih.gov The stability of the resulting phenazine radical cation is a key factor in the success of these transformations. researchgate.net

Supramolecular Chemistry and Self-Assembly Principles

The planar structure and rich electronic nature of the phenazine core lend themselves to applications in supramolecular chemistry, where non-covalent interactions are used to build complex, functional architectures.

Formation of Ionic Charge-Transfer Liquid Crystals

Charge-transfer (CT) complexes are formed between electron-donating and electron-accepting molecules. When these components are designed to have liquid crystalline properties, they can self-assemble into ordered, yet fluid, structures. Dihydrophenazine derivatives, as electron-rich donor molecules, have been utilized in the formation of ionic charge-transfer liquid crystals. nih.govfrontiersin.org

Principles of Alternating Supramolecular Copolymerization and Molecular Alignment

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful strategy for the bottom-up fabrication of ordered, functional materials. Alternating supramolecular copolymerization is a process where two or more different monomers are assembled in a regular, alternating sequence through non-covalent interactions, such as hydrogen bonding or π-π stacking. This approach allows for precise control over the chemical composition and properties of the resulting polymer.

While direct evidence for the alternating supramolecular copolymerization of 5,10-dihydro-5,10-dimethylphenazine is still an active area of research, the principles can be understood from studies on related phenazine derivatives and other supramolecular systems. The key to achieving an alternating structure lies in designing monomers with complementary recognition sites that favor hetero-association over self-association. For instance, a system could be designed where one monomer acts as a hydrogen bond donor and the other as an acceptor, or where electrostatic interactions between oppositely charged monomers drive the alternating assembly. arxiv.orgnih.gov

The phenazine core, with its electron-rich and electron-deficient regions, can participate in π-π stacking interactions, which are crucial for molecular alignment. In the context of polymers, the redox state of the dihydrophenazine unit can be switched, leading to conformational changes in the polymer backbone. swan.ac.ukmdpi.com This redox-responsive behavior can be exploited to control the alignment and packing of the polymer chains, thereby modulating the material's electronic and optical properties. For example, nanosized foldamers containing phenazine units have demonstrated the ability to extend and contract in response to changes in their oxidation state. swan.ac.uk This principle of molecular actuation is fundamental to the development of stimuli-responsive materials where molecular alignment can be externally controlled. nih.govmdpi.com

Recent research on redox-switchable polymers of intrinsic microporosity (PIMs) based on π-extended dihydrophenazines further illustrates the potential for controlling material properties through molecular design. swan.ac.ukrsc.org These materials exhibit reversible redox switching, which leads to significant changes in their properties, such as gas selectivity. rsc.org The rigidity and contorted shape of dihydrophenazine-based monomers are key to creating high-performance materials with tunable functionalities. swan.ac.uk

Advanced Analytical and Sensing Technologies

The unique electrochemical and photophysical properties of 5,10-dihydro-5,10-dimethylphenazine and its derivatives make them highly suitable for the development of advanced analytical and sensing technologies.

Fabrication of Electrochemical Sensors for Analyte Detection

Electrochemical sensors offer a sensitive, rapid, and cost-effective means of detecting a wide range of analytes. The fabrication of these sensors often involves modifying the electrode surface with materials that can enhance the electrochemical signal of the target analyte. Phenazine derivatives, including 5,10-dihydro-5,10-dimethylphenazine, are excellent candidates for this purpose due to their ability to act as redox mediators.

A redox mediator facilitates electron transfer between the analyte and the electrode surface, often at a lower potential, which can improve the sensitivity and selectivity of the sensor. 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) has been shown to function as a redox mediator in aprotic environments, such as in lithium-oxygen batteries. researchgate.net This capability can be translated to the development of biosensors.

For instance, while a direct application of 5,10-dihydro-5,10-dimethylphenazine for a specific analyte sensor is an area of ongoing research, the principle has been demonstrated with other phenazine derivatives. These compounds have been successfully used to fabricate electrochemical sensors for the detection of important biological molecules like hydrogen peroxide (H₂O₂). bohrium.comnih.govelectrochemsci.org In a typical biosensor for H₂O₂, an enzyme such as horseradish peroxidase is immobilized on the electrode along with a phenazine-based mediator. The enzyme catalyzes the reduction of H₂O₂, and the mediator shuttles electrons between the enzyme's active site and the electrode, generating a measurable current that is proportional to the H₂O₂ concentration.

The integration of phenazine moieties into conjugated microporous polymers has also been explored for creating stable and efficient supercapacitor electrodes, highlighting their robust electrochemical activity. rsc.orgrsc.org This stability is a crucial attribute for developing long-lasting and reliable electrochemical sensors.

Table 1: Performance of a Phenazine-Based Polymer in an Organic Battery This table is based on data for a poly(aryl ether sulfone) polymer containing phenazine units (PAS-DPPZ), which demonstrates the electrochemical capabilities of phenazine derivatives.

| Parameter | Value | Reference |

|---|---|---|

| Theoretical Specific Capacity | 126 mAh g⁻¹ | mdpi.com |

| Capacity Retention (after 100 cycles at 0.1 C) | 82.6% | mdpi.com |

Application as Fluorescent Dyes in Biochemical Assays for Cellular Process Tracking

Fluorescent dyes are indispensable tools in modern biology and medicine, enabling the visualization and tracking of cellular components and processes in real-time. researchgate.net Phenazine derivatives are known for their fluorescent properties, and their emission characteristics can often be modulated by their environment or by specific chemical reactions, making them suitable as fluorescent probes.

5,10-Dihydro-5,10-dimethylphenazine is utilized as a fluorescent dye in biochemical assays, allowing researchers to track cellular processes with high sensitivity and specificity. While specific, detailed research applications are emerging, the general principles are well-established. Fluorescent probes can be designed to target specific organelles or biomolecules within a cell. For example, fluorescent nanodiamonds are used to track intracellular processes like endosomal transport. mdpi.com

The fluorescence of phenazine derivatives can be "turned on" or shifted in wavelength upon binding to a target analyte or upon a change in the cellular environment, such as pH. This "fluorogenic" response is highly desirable as it minimizes background fluorescence and enhances the signal-to-noise ratio. For instance, novel fluorescent probes based on the phenazine scaffold have been developed for imaging lipid droplets in live cells. rsc.org These probes exhibit minimal off-target signals and offer enhanced capabilities over commercially available dyes. rsc.org

The development of fluorescent probes often involves chemical modifications to the core fluorophore to enhance properties like water solubility, cell permeability, and targeting specificity. The versatility of the phenazine structure allows for such modifications, paving the way for the creation of a wide array of fluorescent tools for biological research.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5,10-dihydro-5,10-dimethylphenazine |

| Hydrogen Peroxide |

Fundamental Research in Biological Redox Systems Involving Dihydrophenazines

Mechanisms of Electron Transfer in Biological Processes

The core of 5,10-dihydro-5,10-dimethylphenazine's role in mimicking biological redox systems lies in its capacity for electron transfer. Research has primarily focused on its electrochemical properties, which provide a basis for understanding its potential behavior in biological environments. DMPZ can undergo a two-step, single-electron oxidation process, forming a stable radical cation intermediate and then a dication. This stepwise electron transfer is analogous to the function of flavin coenzymes (like FAD and FMN) in enzymes that mediate metabolic reactions.

The redox potential of DMPZ and its derivatives is a key parameter in these studies. For instance, the redox potential (E1) of various dihydrophenazines has been measured and referenced against DMPZ, which is set as a standard at 300 mV. google.com This allows for a comparative analysis of how different substituents on the dihydrophenazine ring affect the thermodynamics of electron transfer. While direct studies on the kinetics of DMPZ electron transfer with specific biological molecules are not extensively detailed in the available literature, the principles derived from its electrochemical behavior are applied to model these interactions. The structure of DMPZ, with its electron-rich nitrogen atoms, makes it an effective electron donor, a crucial characteristic for its function as a reducing agent in modeled biological pathways.

Investigation of Molecular Interactions with Biomolecules

The interaction of dihydrophenazines with essential biomolecules like DNA and their role in the generation of reactive oxygen species are areas of significant research, aiming to understand both their potential therapeutic applications and their mechanisms of toxicity.

Studies on DNA Intercalation and its Mechanistic Implications

While the broader class of phenazine (B1670421) compounds is known for its ability to interact with DNA, specific studies detailing the intercalation of 5,10-dihydro-5,10-dimethylphenazine (B96816) are not prevalent in the reviewed literature. However, research on related phenazine derivatives provides a framework for understanding potential interactions. For example, phenazine di-N-oxides, such as myxin, have been shown to cause DNA strand cleavage through bioreductively activated radical mechanisms. researchgate.net This process involves the enzymatic one-electron reduction of the phenazine derivative, which then leads to a DNA-damaging intermediate.

The planar aromatic structure of the phenazine ring is a key feature that could facilitate intercalation between the base pairs of the DNA double helix. This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects. The presence of the methyl groups at the 5 and 10 positions of DMPZ would influence its steric and electronic properties, which in turn would affect its binding affinity and mode of interaction with DNA. Further research is needed to specifically elucidate the intercalative properties and mechanistic implications of DMPZ itself.

Exploration of Reactive Oxygen Species Generation within Redox Cycles

The redox cycling of dihydrophenazines, including DMPZ, is a critical aspect of their biological activity, particularly in the context of generating reactive oxygen species (ROS). The interconversion between the reduced dihydrophenazine form and the oxidized phenazine form can lead to the transfer of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals (O₂⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂).